molecular formula C5H3N3O B13453291 4-Isocyanatopyridazine

4-Isocyanatopyridazine

Cat. No.: B13453291
M. Wt: 121.10 g/mol
InChI Key: FVLKZPHUOXRQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanatopyridazine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isocyanate group at the 4-position. Pyridazine derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopyridazine typically involves the reaction of pyridazine derivatives with phosgene or its safer alternatives, such as oxalyl chloride. The general reaction can be represented as:

RNH2+COCl2RNCO+2HCl\text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} RNH2​+COCl2​→RNCO+2HCl

where RNH₂ represents the pyridazine derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of isocyanic acid addition to alkenes, are also explored to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Isocyanatopyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Explored for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and agrochemicals

Mechanism of Action

The mechanism of action of 4-Isocyanatopyridazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their functions .

Comparison with Similar Compounds

Uniqueness: 4-Isocyanatopyridazine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

4-isocyanatopyridazine

InChI

InChI=1S/C5H3N3O/c9-4-6-5-1-2-7-8-3-5/h1-3H

InChI Key

FVLKZPHUOXRQJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1N=C=O

Origin of Product

United States

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